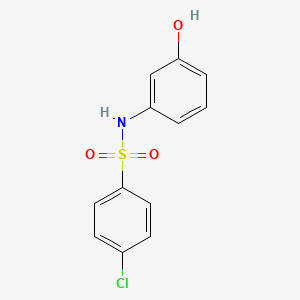

![molecular formula C18H16N2O3 B5524804 4-[(6-甲氧基-2-甲基-4-喹啉基)氨基]苯甲酸](/img/structure/B5524804.png)

4-[(6-甲氧基-2-甲基-4-喹啉基)氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds and employing various organic synthesis techniques such as condensation, cyclization, and functional group transformations. For instance, the synthesis of benzoxazines, quinazolin-ones, and quinoline-ones can be achieved through palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, demonstrating the versatility and complexity of synthetic approaches used for these compounds (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid, is characterized by X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. These analyses reveal the arrangement of atoms, molecular geometry, and electronic structure, which are critical for understanding the compound's reactivity and properties. The structural investigation of 4-amido-2-phenyl-1,2-dihydro-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives highlights the importance of molecular design in achieving desired biological activity (Lenzi et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including condensation, nucleophilic substitution, and electrophilic addition, depending on their functional groups and reaction conditions. These reactions can alter the compound's chemical properties, leading to new derivatives with different physical and chemical characteristics. The synthesis and characterization of novel ferrocene-containing quinolines illustrate the diversity of chemical reactions and properties of quinoline derivatives (Pejović et al., 2017).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting point, solubility, and crystallinity, are determined by their molecular structure and intermolecular interactions. These properties are crucial for the compound's application in various fields, including pharmaceuticals and materials science. The synthesis and properties of 2-amino-4-methoxy benzoic acid provide insights into the influence of molecular structure on the physical properties of quinoline derivatives (Jiang Jian-hui, 2010).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are influenced by their functional groups, electronic structure, and molecular geometry. These properties determine the compound's reactivity, stability, and interaction with other molecules. The study of the chemical properties of quinoline derivatives is essential for their application in chemical synthesis, pharmaceutical development, and materials science. The synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs highlight the relationship between chemical structure and biological activity (Chen et al., 2011).

科学研究应用

电化学和药理研究

电化学性质和机制:对醌的研究,包括与 4-[(6-甲氧基-2-甲基-4-喹啉基)氨基]苯甲酸相似的甲氧基和甲基衍生物,已表明它们在电化学研究中的重要性。例如,α-羟基和 α-甲氧基醌的电化学行为与乙腈中的酸度变化相关,突出了内部质子供体和外部质子源对还原机制的影响。此类研究对于理解有机化合物中的氧化还原过程至关重要,并且可以为 4-[(6-甲氧基-2-甲基-4-喹啉基)氨基]苯甲酸的电化学应用提供信息 (Bautista-Martínez, González, & Aguilar-martínez, 2004).

药理学评估:喹啉衍生物已被评估其药理特性,特别是作为人 A3 腺苷受体拮抗剂。这些研究涉及合成和测试喹啉衍生物以获得选择性抑制活性,为评估 4-[(6-甲氧基-2-甲基-4-喹啉基)氨基]苯甲酸在类似受体靶向药物开发中的活性提供了框架 (Lenzi 等,2006).

化学合成和材料科学

类似物的合成:对喹啉和萘啶类似物的合成研究,例如 PKC 抑制剂异阿朴吗啡,强调了从更简单的喹啉前体创建结构复杂分子的方法。这些合成策略可以适应于合成和研究 4-[(6-甲氧基-2-甲基-4-喹啉基)氨基]苯甲酸的衍生物,以获得潜在的生物活性 (Walz & Sundberg, 2000).

材料科学应用:具有喹啉结构的化合物也用于材料科学应用,包括荧光探针和传感器的开发。合成和表征用于生物系统中 Zn(II) 检测的喹啉衍生荧光素为化学传感器的设计和喹啉衍生物在创建响应材料中的重要性提供了见解。这条研究途径可能与在传感器开发中采用 4-[(6-甲氧基-2-甲基-4-喹啉基)氨基]苯甲酸有关 (Nolan 等,2005).

安全和危害

未来方向

属性

IUPAC Name |

4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-9-17(15-10-14(23-2)7-8-16(15)19-11)20-13-5-3-12(4-6-13)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDORVYRVHBBOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665643 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

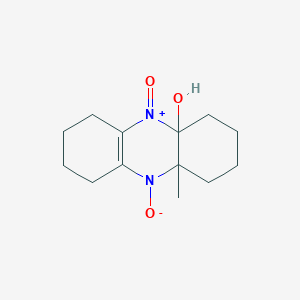

![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)

![3-[(4-hydroxy-2-methylpyrimidin-5-yl)carbonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5524735.png)

![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)

![2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5524766.png)

![2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5524773.png)

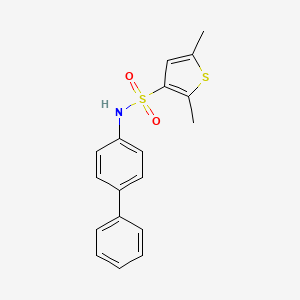

![N-methyl-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524791.png)

![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5524797.png)

![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)

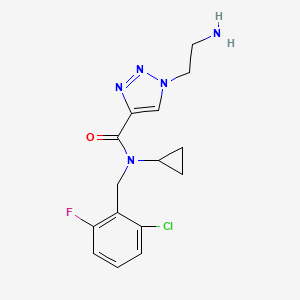

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5524818.png)